Tris(dimethylamino)silylamine

Sol-Gel Chemistry Non-Oxide Materials Precursor Synthesis

Tris(dimethylamino)silylamine (CAS 243463-80-1), also known as (Me2N)3SiNH2, is an organosilicon compound belonging to the aminosilane class. It features a central silicon atom bonded to three dimethylamino groups and one amino group, with the molecular formula C6H20N4Si.

Molecular Formula C6H20N4Si
Molecular Weight 176.34 g/mol
CAS No. 243463-80-1
Cat. No. B14249889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)silylamine
CAS243463-80-1
Molecular FormulaC6H20N4Si
Molecular Weight176.34 g/mol
Structural Identifiers
SMILESCN(C)[Si](N)(N(C)C)N(C)C
InChIInChI=1S/C6H20N4Si/c1-8(2)11(7,9(3)4)10(5)6/h7H2,1-6H3
InChIKeyGRTVRUDGKHGEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: Tris(dimethylamino)silylamine (CAS 243463-80-1) Technical Profile


Tris(dimethylamino)silylamine (CAS 243463-80-1), also known as (Me2N)3SiNH2, is an organosilicon compound belonging to the aminosilane class [1]. It features a central silicon atom bonded to three dimethylamino groups and one amino group, with the molecular formula C6H20N4Si [2]. This compound is primarily utilized as a precursor in material science and semiconductor manufacturing, notably in atomic layer deposition (ALD) processes for silicon-containing thin films [3]. Its reactivity stems from the presence of both amino and dimethylamino ligands, enabling it to react with oxidants like ozone to form silicon oxide layers .

Why Generic Aminosilane Substitution is Not Viable: The Case for Tris(dimethylamino)silylamine


Substituting Tris(dimethylamino)silylamine with a generic aminosilane is not a straightforward decision, as the performance of these precursors in applications like atomic layer deposition (ALD) is highly dependent on their specific ligand structure. For instance, the number and type of amino groups directly influence the precursor's volatility, thermal stability, and surface reaction kinetics [1]. Comparative studies on closely related compounds like tris(dimethylamino)silane (TDMAS) and bis(diethylamino)silane (BDEAS) have demonstrated significant differences in deposition rates, film impurity levels, and overall process efficiency [2]. Therefore, a direct, data-driven comparison is essential for making an informed procurement decision.

Quantitative Differentiation: Tris(dimethylamino)silylamine vs. Aminosilane Precursors in Semiconductor Processing


Comparative Reactivity in Non-Oxide Sol-Gel Synthesis: Tris(dimethylamino)silylamine vs. Other Silylamines

Tris(dimethylamino)silylamine demonstrates a unique reactivity profile in non-oxide sol-gel synthesis compared to other silylamine precursors. In a study on the preparation of silicon diimide gels, Tris(dimethylamino)silylamine was the preferred precursor, enabling the formation of a high-purity gel network through acid-catalyzed self-condensation and subsequent ammonolysis. This pathway is not directly accessible with simpler silylamines like TDMAS, highlighting a distinct synthetic advantage for producing mesoporous silicon boron nitride materials [1].

Sol-Gel Chemistry Non-Oxide Materials Precursor Synthesis

Growth Rate Efficiency: A Comparative Benchmark from Closest Analog TDMAS vs. BDEAS

While direct comparative data for Tris(dimethylamino)silylamine is limited, a strong class-level inference can be drawn from its closest analog, tris(dimethylamino)silane (TDMAS). In a direct head-to-head comparison for SiO2 ALD, TDMAS exhibited a 40% lower deposition rate compared to bis(diethylamino)silane (BDEAS) under identical reactor pressure conditions [1]. This significant difference underscores that not all aminosilanes perform equally, and the specific ligand environment of Tris(dimethylamino)silylamine—with three dimethylamino groups and a primary amine—is expected to yield distinct kinetic behavior compared to other aminosilanes, influencing process throughput.

Atomic Layer Deposition Silicon Oxide Growth Rate

Carbon Impurity Control: Insights from TDMAS vs. BDMAS ALD Films

Film purity is a critical parameter for gate dielectrics in semiconductor devices. A comparative study of SiO2 films grown using the analogs BDMAS and TDMAS revealed that the carbon impurity level in the film deposited with TDMAS was about half an order of magnitude higher than that from BDMAS [1]. This class-level inference suggests that the specific structure of Tris(dimethylamino)silylamine may also influence carbon incorporation in the resulting films, a key consideration for applications requiring low impurity levels.

Atomic Layer Deposition Film Purity Semiconductor

Enhanced Reactivity in Novel Disilane Analogs: A 20% Growth Rate Improvement

Research into next-generation precursors has shown that modifying the aminosilane core can significantly enhance performance. A novel precursor, 1,1,1-tris(dimethylamino)disilane (TADS), which incorporates a Si-Si bond relative to TDMAS, demonstrated an approximately 20% higher growth rate in thermal ALD processes [1]. This supports the class-level inference that the unique Si-NH2 functionality in Tris(dimethylamino)silylamine could offer a distinct reactivity profile compared to standard aminosilanes lacking a primary amine, potentially impacting nucleation and growth behavior.

Atomic Layer Deposition Disilane Precursor Growth Rate

Reaction Energetics and Ligand Effects in ALD: TDMAS vs. DIPAS and BDEAS

Density functional theory (DFT) calculations comparing aminosilane precursors (DIPAS, BDEAS, TDMAS) on a WO3(001) surface revealed that the overall reaction energetics for TDMAS decomposition are less exothermic than those for BDEAS and DIPAS [1]. This suggests that TDMAS, and by class inference Tris(dimethylamino)silylamine, may exhibit a higher energy barrier for the rate-determining step, which can lead to slower film growth. This computational evidence supports the need for careful precursor selection based on desired film properties and process conditions.

Atomic Layer Deposition DFT Calculation Surface Chemistry

Physical Property Comparison: Vapor Pressure of Tris(dimethylamino)silylamine vs. TDEAS

Volatility is a critical precursor property for ALD and CVD processes. While direct data for Tris(dimethylamino)silylamine is scarce, a class-level inference can be made using vapor pressure data for its analogs. Commercial TDMAS (tris(dimethylamino)silane) has a reported vapor pressure of 2.4 kPa at 48-50°C, while the synthesized analog TDEAS (tris(diethylamino)silane) exhibits a higher vapor pressure of 11.7 kPa at 138-140°C [1]. This data suggests that Tris(dimethylamino)silylamine, with its unique ligand set, likely occupies a distinct position in the volatility spectrum, which directly influences its delivery characteristics in a deposition system.

Precursor Volatility Vapor Pressure Semiconductor

High-Value Application Scenarios for Tris(dimethylamino)silylamine in Research and Industry


Synthesis of Mesoporous Non-Oxide Ceramics

Tris(dimethylamino)silylamine is a uniquely suitable precursor for the synthesis of mesoporous silicon boron nitride and related non-oxide materials via non-aqueous sol-gel routes. Its ability to undergo acid-catalyzed self-condensation to form a cyclic trimer intermediate, which can then be ammonolyzed to create a high-purity, semi-rigid gel, is a key differentiator not shared by common aminosilanes like TDMAS [1]. This makes it an enabling compound for materials scientists developing advanced ceramics for high-temperature or catalytic applications.

Atomic Layer Deposition (ALD) of Silicon Nitride or Oxynitride Films

In semiconductor manufacturing, the deposition of high-quality silicon nitride (SiNx) or silicon oxynitride (SiOxNy) films for spacer layers, etch stop layers, or gate dielectrics requires precise precursor chemistry. The presence of both a primary amine and multiple dimethylamino groups in Tris(dimethylamino)silylamine provides a potential advantage for tailoring film composition and nitrogen incorporation in plasma-enhanced ALD (PEALD) processes. Class-level evidence from related compounds indicates that such structural variations directly influence film purity, growth rate, and wet etch resistance, which are critical for device performance and yield [REFS-2, REFS-3].

Specialty Chemical Synthesis: Silylamine Building Block

Tris(dimethylamino)silylamine serves as a versatile building block in organometallic and materials chemistry. For instance, it reacts with boron trichloride to yield tris[tris(dimethylamino)silylamino]borane, a precursor for further materials processing [4]. This specific reactivity is valuable for synthetic chemists designing novel catalysts, ligands, or pre-ceramic polymers where a primary amine-functionalized silicon center is required. This application space is distinct from the high-volume ALD market and highlights the compound's role in enabling specialized research.

Comparative Performance Benchmarking in ALD Process Development

Given the significant performance differences observed between closely related aminosilanes like TDMAS, BDEAS, and BTBAS in terms of deposition rate (up to 40% variation) [5] and film carbon impurity (up to 5x difference) [2], Tris(dimethylamino)silylamine is a critical compound for R&D teams developing next-generation ALD processes. Procuring and testing this specific precursor allows process engineers to directly benchmark its performance against other aminosilanes in their specific reactor configuration and application, providing data essential for optimizing film properties and manufacturing efficiency.

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